NUCC-555
Description
Properties
CAS No. |
1060469-90-0 |
|---|---|
Molecular Formula |
C25H25N5O3 |
Molecular Weight |
443.5 |
IUPAC Name |
N-benzyl-1-ethyl-5-(2-methoxyacetamido)-2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxamide |
InChI |
InChI=1S/C25H25N5O3/c1-3-30-23-20(25(32)27-14-17-8-5-4-6-9-17)12-19(28-22(31)16-33-2)13-21(23)29-24(30)18-10-7-11-26-15-18/h4-13,15H,3,14,16H2,1-2H3,(H,27,32)(H,28,31) |
InChI Key |
SIXRWSUKYNSLRT-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC(NC(COC)=O)=CC2=C1N(CC)C(C3=CC=CN=C3)=N2)NCC4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NUCC-555; NUCC 555; NUCC555; |
Origin of Product |
United States |
Discovery and Design Methodologies Leading to Nucc 555 Identification
Application of Virtual High-Throughput Screening in Chemical Compound Discovery
Virtual high-throughput screening (vHTS), also known as in silico HTS, is a computational technique employed to search vast libraries of small molecules to predict which structures are most likely to bind to a specific drug target, typically a protein receptor or enzyme. creative-biolabs.commedchemexpress.comnih.govwikipedia.org Unlike experimental HTS, which involves physically testing large numbers of compounds, vHTS uses computational algorithms to prioritize potential candidates, significantly reducing the number of molecules that need to be synthesized and tested experimentally. creative-biolabs.commeilerlab.orgmedchemexpress.com This approach aims to identify novel bioactive molecules and increase the hit rate compared to traditional HTS. sci-hub.se
vHTS can be broadly classified into two main categories: ligand-based and structure-based virtual screening. sygnaturediscovery.comcreative-biolabs.commeilerlab.org Structure-based vHTS, which is particularly relevant when the 3D structure of the target protein is known, involves docking libraries of small compounds into the protein's binding pocket to estimate their binding affinity. sygnaturediscovery.commeilerlab.orgnih.govmdpi.com Ligand-based vHTS, conversely, is used when the target structure is unknown and relies on the properties of known active molecules to find similar compounds. sygnaturediscovery.comcreative-biolabs.commeilerlab.org The success of a vHTS campaign is significantly influenced by the quality of the chemical libraries screened and the robustness of the screening methodologies employed. sygnaturediscovery.com
In Silico Ligand-Binding Groove Identification within Protein Interfaces
Identifying potential ligand-binding sites or grooves within protein structures is a critical initial step in structure-based drug discovery. mdpi.complos.org These binding sites are specific regions on the protein surface where small molecules can interact and potentially modulate protein function. creative-biolabs.complos.org Computational methods for identifying these sites often exploit the protein's 3D structure and can be categorized as sequence-based, template-based, geometric, and energy-based approaches. oup.comunomaha.edumdpi.com
Geometric methods, for instance, often assume that binding sites are typically clefts or pockets on the protein surface and identify these regions based on their shape and volume. unomaha.edumdpi.com Energy-based approaches calculate the interaction energy between the protein and various chemical probes to identify regions with favorable binding characteristics. unomaha.edu Some methods combine structural information with evolutionary sequence conservation, based on the rationale that functionally important residues in binding sites are often more conserved. plos.orgresearchgate.netscispace.com Tools and algorithms have been developed to predict small molecule binding sites by integrating structural and sequence-based analyses, demonstrating improved performance in identifying both 3D ligand binding pockets and individual binding residues. plos.org While protein-protein interfaces are generally larger and flatter than traditional small molecule binding pockets, analysis has shown that ligand-binding pockets frequently exist in close proximity to protein-protein interfaces. nih.govnih.gov
Utilization of Large Chemical Databases for Hit Identification (e.g., ZINC database)
Large chemical databases are indispensable resources for virtual high-throughput screening and the identification of potential hit compounds. sygnaturediscovery.commedchemexpress.comdrugpatentwatch.com These databases contain millions or even billions of chemical structures, providing a vast chemical space to explore computationally. sygnaturediscovery.comontosight.aiescholarship.org The ZINC database, for example, is a widely used open-access collection of commercially available small organic molecules curated for drug discovery applications. ontosight.aiescholarship.orgnih.govoup.com
Databases like ZINC offer various search functionalities, including similarity searching, substructure searching, and 3D methods like docking, making them suitable for virtual screening workflows. ontosight.aiescholarship.org Researchers can leverage these databases to search for analogs of known active compounds or to explore novel chemical scaffolds. ontosight.aiescholarship.org The availability of large, diverse datasets of compounds in formats suitable for computational analysis is a critical factor in the success of virtual screening campaigns. sygnaturediscovery.comontosight.ai By screening these extensive libraries against identified protein binding sites, computational methods can prioritize a smaller subset of promising compounds for experimental testing, thereby accelerating the hit identification phase of drug discovery. creative-biolabs.commedchemexpress.comnih.gov
Structure-Based Computational Chemistry Approaches for Compound Design
Structure-based computational chemistry approaches play a vital role in the design and optimization of chemical compounds by utilizing the 3D structural information of the biological target. mdpi.comtarosdiscovery.comkubinyi.degardp.org These methods aim to design or identify molecules that have a high propensity to bind to a specific site on the target protein with desired affinity and specificity. mdpi.comgardp.org
A core technique in structure-based design is molecular docking, which computationally predicts the preferred orientation (pose) and binding affinity of a small molecule ligand within a protein's binding site. nih.govmdpi.comkubinyi.degardp.org Docking algorithms simulate the interaction between the ligand and the protein, using scoring functions to estimate the strength of the binding. nih.govmdpi.comgardp.org This allows researchers to evaluate how well potential compounds fit into the binding pocket and form favorable interactions. gardp.org Software like Glide is a widely used tool for molecular docking and virtual screening in structure-based drug design. nih.govschrodinger.com
Chemical Synthesis and Strategies for Analog Development of Nucc 555
General Synthetic Methodologies for Novel Small Molecule Antagonists.
The development of novel small molecule antagonists like NUCC-555 often relies on general synthetic methodologies aimed at generating diverse chemical structures that can interact with specific biological targets. High-throughput screening (HTS), including virtual screening, is a common starting point for identifying initial hit compounds from large libraries. frontiersin.orgmdpi.comresearchgate.net Once a lead compound is identified, medicinal chemists employ various synthetic strategies to create analogs.
General approaches in small molecule synthesis for drug discovery include both solution-phase and solid-phase synthesis, as well as the use of parallel synthesis techniques to generate libraries of related compounds efficiently. pnas.org Multicomponent reactions (MCRs) are also valuable for their ability to rapidly generate complex molecules with diverse substitution patterns in a single step, which is particularly attractive for pharmaceutical applications. researchgate.netplos.org The goal is to access novel and diverse chemical space to find molecules with improved activity and selectivity. pnas.org Building collections of virtual compounds from established chemical reactions and available building blocks is a strategy used to increase the likelihood of successful synthesis. frontiersin.org
While specific details on the synthesis of this compound itself are not extensively detailed in the available information beyond its identification via virtual screening and subsequent purchase for testing nih.govmedkoo.comnih.gov, the general principles for synthesizing small molecule antagonists involve carefully controlled reactions to build the core structure and introduce various functional groups at specific positions. The synthesis of analogs, crucial for SAR studies, involves systematic modification of the lead compound's structure. slideserve.com
Rational Design and Derivatization Approaches for Structure-Activity Relationship (SAR) Studies.
Rational design and derivatization are fundamental to Structure-Activity Relationship (SAR) studies, which aim to understand how modifications to a molecule's structure affect its biological activity. slideserve.comrsc.org For compounds like this compound, identified through virtual screening targeting a specific binding pocket nih.govacs.org, rational design involves using structural information about the target and the lead compound's binding mode to guide the synthesis of analogs. rsc.orgexplorationpub.com
Derivatization approaches involve systematically altering functional groups, extending or varying ring structures, and using isosteres or bioisosteres to probe the binding site and identify molecular features critical for activity. slideserve.comscribd.com This process typically involves synthesizing a series of analogs where specific parts of the molecule are removed, altered, or substituted. slideserve.comscribd.com By testing the biological activity of these analogs and comparing them to the original compound, researchers can determine which groups are essential for the desired effect and which are not. slideserve.comscribd.com
For this compound, docking studies provided insights into its interaction with the activin A binding pocket, highlighting interactions with specific residues such as Trp25, Trp28, Phe55, Tyr93, Lys103, and Asn107, including potential hydrogen bonds and π-π interactions. nih.gov This information is invaluable for rational design, suggesting specific regions of the molecule that could be modified to enhance binding or selectivity. For instance, modifying substituents that interact with these key residues could lead to improved analogs. slideserve.comscribd.com
While the specific derivatization approaches used for this compound beyond the testing of commercially available close analogs are not detailed nih.gov, the general strategy involves creating a library of related compounds. pnas.orgexplorationpub.com The design of such libraries is informed by the initial SAR findings and structural information, aiming to explore the chemical space around the lead compound. pnas.org Computational methods, alongside experimental techniques like X-ray crystallography and NMR, play a crucial role in studying binding interactions and guiding the design of novel drugs and analogs. slideserve.comrsc.orgscribd.com
Optimization Strategies for Investigating Compound-Target Interactions in Analogs.
Optimization strategies for investigating compound-target interactions in analogs build upon SAR studies with the goal of improving properties such as activity, selectivity, and synthesizability. scribd.compreprints.org This involves a deeper understanding of how structural modifications influence the binding mode and affinity of the analog for its target. rsc.orgscribd.com
Key strategies include further refinement of substituents to optimize interactions with hydrophobic pockets or introduce selectivity slideserve.comscribd.com, and potentially extending the molecule to engage with additional binding regions in the target site. slideserve.com Structure-based drug design, which utilizes techniques like X-ray crystallography and molecular modeling, is a powerful tool in this phase. slideserve.comrsc.orgscribd.com By visualizing how analogs bind to the target, researchers can make informed decisions about further modifications. slideserve.comrsc.org
For this compound, the initial characterization included confirming its target binding to the activin A:ActRII complex and demonstrating selectivity over myostatin. nih.govprobechem.com This selectivity is crucial for minimizing off-target effects. nih.gov Optimization strategies for this compound analogs would likely focus on maintaining or enhancing this selectivity while potentially improving potency or other desirable properties. The subtle residue differences in the binding pockets of activin and myostatin, which contribute to this compound's specificity for activin, provide a basis for rational design to further optimize this selectivity. nih.gov
Experimental methods like binding assays (e.g., Blitz competition binding assay used for this compound) are essential for quantifying the interaction of analogs with the target. nih.govprobechem.com Computational methods, including docking and molecular dynamics simulations, can complement experimental data by providing insights into the dynamic nature of compound-target interactions and predicting the binding affinity of designed analogs. frontiersin.orgresearchgate.net The iterative process of design, synthesis, testing, and analysis of compound-target interactions is central to optimizing lead compounds and developing improved analogs. scribd.compreprints.org
While detailed data tables specifically on the SAR of this compound analogs are not provided in the search results, the principles outlined above represent the general strategies applied in the field to optimize small molecule antagonists and investigate their interactions with their biological targets. The reported findings on this compound's binding site interactions and selectivity provide a foundation for such optimization efforts. nih.gov
Mechanistic Elucidation of Nucc 555 S Biological Action
Molecular Target Engagement and Direct Binding Interactions
The mechanism of action of NUCC-555 involves direct engagement with its molecular target, activin A, leading to the disruption of receptor complex formation essential for signal transduction.
Identification of Key Amino Acid Residues in the Activin A Binding Pocket
Research utilizing in silico screening identified a small-molecule ligand-binding groove located at the interface between the two βA subunits of the activin A homodimer. This groove was subsequently explored as a potential binding site for identifying activin antagonists nih.govresearchgate.net. Studies have indicated that this compound interacts with specific amino acid residues within this activin A binding pocket. Key residues identified in this interaction include Tryptophan 25 (Trp25), Tryptophan 28 (Trp28), Phenylalanine 55 (Phe55), Tyrosine 93 (Tyr93), Lysine 103 (Lys103), and Asparagine 107 (Asn107) medchemexpress.commedchemexpress.commedchemexpress.eu. These interactions are crucial for the antagonistic activity of this compound.
Disruption of Activin A:ActRII Receptor Complex Formation with ALK4
Activin A initiates its signaling cascade by binding to type II serine/threonine kinase receptors, primarily Activin Receptor Type IIA (ActRIIA) or Activin Receptor Type IIB (ActRIIB). This binding leads to the recruitment of a type I receptor, specifically Activin Receptor-Like Kinase 4 (ALK4, also known as ACVR1B), forming a heterotetrameric receptor complex nih.govmdpi.com. The formation of this complex is a critical step for the subsequent phosphorylation of intracellular signaling proteins.
Experimental evidence, including Blitz competition binding assays, has demonstrated that this compound targets the activin A:ActRII complex and effectively disrupts its ability to bind with ALK4 in a dose-dependent manner nih.govresearchgate.netacs.orgscience.gov. This disruption prevents the proper assembly of the complete signaling-competent receptor complex at the cell surface. At a concentration of 25 µM, this compound was shown to completely block the binding of the activin A/ActRIIA complex with ALK4 probechem.com. This blockade at the receptor level is a primary mechanism by which this compound antagonizes activin A signaling.
Modulation of Downstream Signaling Pathways within the TGF-β Superfamily
The disruption of the activin A:ActRII:ALK4 receptor complex formation by this compound has direct consequences for the activation of downstream signaling pathways typically modulated by activin A.
Impact on Canonical (Smad-Dependent) Signaling Transduction
Canonical signaling downstream of the activin A receptor complex is primarily mediated by Smad proteins. Upon ligand binding and receptor complex assembly, the type II receptors phosphorylate and activate the type I receptor (ALK4). Activated ALK4 then phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3 mdpi.comgenesandcancer.commdpi.com. Phosphorylated Smad2/3 proteins form a complex with the common mediator Smad (Smad4) and translocate to the nucleus, where they regulate the transcription of target genes genesandcancer.commdpi.com.
By preventing the association of the activin A:ActRII complex with ALK4, this compound effectively inhibits the phosphorylation and subsequent activation of Smad2 and Smad3. This disruption of the early events in the signaling cascade prevents the formation of the Smad complex and its nuclear translocation, thereby abrogating the transcription of activin A-responsive genes. Studies have shown that this compound can near-completely reverse activin A-stimulated overexpression of cell cycle- and senescence-related target genes, such as p15INK4b, DEC1, and Glb1, in hepatocytes researchgate.net. This indicates a significant impact on canonical Smad-dependent gene regulation. Blocking the activin A/p15INK4b signaling axis has also been linked to increased hepatocyte proliferation researchgate.netnih.gov.
Exploration of Potential Influence on Non-Smad Signaling Cascades
In addition to the canonical Smad-dependent pathway, TGF-β superfamily members, including activin A, can also activate non-Smad signaling cascades. These pathways include, but are not limited to, Mitogen-Activated Protein Kinase (MAPK) pathways (such as ERK, TAK1, p38, and JNK), Phosphoinositide 3-kinase (PI3K)/Akt signaling, and RhoA-ROCK signaling genesandcancer.commdpi.com. These non-Smad pathways can play diverse roles in cellular processes, sometimes in conjunction with or independently of Smad signaling. Activin-mediated effects on cell proliferation and the cell cycle can involve non-Smad pathways like PI3K/AKT and MAPK/p38/JNK mdpi.com.
Selectivity Profiling and Mechanistic Differentiation from Related TGF-β Superfamily Members
A key aspect of this compound's mechanism is its selectivity for activin A compared to other members of the TGF-β superfamily. This selectivity is crucial for minimizing off-target effects and potential toxicity.
Studies have demonstrated that this compound specifically binds to activin A and exhibits antagonistic activity against activin A-mediated functions nih.govresearchgate.netmedchemexpress.comscience.govprobechem.com. Importantly, this selectivity has been shown in comparison to other related TGF-β superfamily members, such as myostatin (GDF8) nih.govresearchgate.netscience.govprobechem.com. Despite myostatin also signaling via ALK4, this compound shows a marked preference for activin A.
In comparative functional assays, this compound demonstrated a significantly greater antagonistic effect on activin A compared to myostatin. For example, in a cell-based luciferase assay, this compound exhibited a 10-times greater antagonistic function for activin A than for myostatin nih.gov. Furthermore, binding studies have confirmed this selectivity at the receptor level. At a concentration of 25 µM, this compound completely blocked the binding of the activin A/ActRIIA complex to ALK4, but showed no such blocking activity on the myostatin/ActRIIA complex binding with ALK4 at the same concentration probechem.com.
The mechanistic basis for this selectivity is thought to reside in subtle structural differences between the ligand binding pockets of activin A and other TGF-β superfamily members like myostatin. These subtle residue differences in the binding interface are believed to provide the specificity that allows this compound to preferentially bind and antagonize activin A nih.gov. This selective targeting differentiates this compound from less specific inhibitors and highlights its potential as a focused therapeutic agent.
Data Table: Antagonistic Activity of this compound against Activin A and Myostatin
| Ligand | IC50 (µM) | Assay |
| Activin A | 5.37 ± 4.01 nih.gov | -338FSHβ-Luc LβT2 cell-based luciferase assay |
| Myostatin | 47.92 ± 34.02 nih.gov | -338FSHβ-Luc LβT2 cell-based luciferase assay |
Note: IC50 values represent the half-maximal inhibitory concentration.
| Interaction Blocked | This compound Effect (at 25 µM) | Assay |
| Activin A/ActRIIA complex binding with ALK4-ECD-Fc | Completely blocked probechem.com | Blitz binding assay |
| Myostatin/ActRIIA complex binding with ALK4-ECD-Fc | No blocking activity probechem.com | Blitz binding assay |
In Vitro Cellular and Ex Vivo Functional Investigations of Nucc 555
Effects on Hepatic Stellate Cell Activation and Associated Cellular Processes.
Investigations have shown that NUCC-555 effectively blocks activin A-mediated hepatic stellate cell (HSC) activation. HSCs play a crucial role in liver fibrogenesis, and their activation is a key event in the progression of chronic liver diseases (CLDs). Studies have demonstrated that activin A-mediated HSC activation was blocked by this compound. nih.govmedchemexpress.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net The expression levels of activin A-specific type I and II receptors in HSCs are sufficient to initiate their activation by activin A. nih.gov Notably, activin A-mediated effects in HSCs were significantly reversed by this compound, contributing to the impairment of fibrosis progression in CLD models. nih.govmedchemexpress.comresearchgate.netresearchgate.netnih.gov
Further studies suggest that this compound may also block another pathway in which activin A directly activates Kupffer cells to secrete TNF-α and TGF-β1, which subsequently causes HSC activation. nih.govresearchgate.net
Modulation of Hepatocyte Proliferation, Cell Cycle Regulation, and Senescence Markers.
This compound has been shown to influence hepatocyte proliferation and modulate cell cycle and senescence markers. Activin A is known to induce growth arrest in certain cell types, including hepatocytes, via the activin A/p15INK4b axis. researchgate.netnih.gov This growth arrest is mediated by stimulating the expression of cell cycle inhibitors like p21 and p27. mdpi.com
Studies have demonstrated that this compound completely blocks activin A-mediated overexpression of cell cycle- and senescence-related target genes in hepatocytes. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net Specifically, activin A-stimulated overexpression of genes such as p15INK4b, DEC1, and Glb1 was near-completely reversed by this compound in hepatocytes. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net Up-regulation of the G1 cell cycle inhibitor p15INK4b, a crucial mediator of activin A-induced hepatocyte senescence, was significantly reduced after this compound treatment. researchgate.net Additionally, activin A-induced increases in senescence-related genes DEC1 and Glb1 were completely reversed by this compound. researchgate.netresearchgate.netresearchgate.net
Antagonizing activin A signaling with this compound has been shown to promote liver regeneration. nih.govresearchgate.netresearchgate.netnih.gov In partial hepatectomized rats, antagonizing activin A signaling resulted in a significant increase in BrdU+ cells at 18 and 24 hours, indicating accelerated hepatocyte proliferation. nih.govresearchgate.netresearchgate.netresearchgate.net
Investigation of Ovarian Cell Proliferation and Related Cellular Responses.
This compound has also been investigated for its effects on ovarian cell proliferation. Activin A is known to stimulate cell proliferation in ovarian cells. nih.gov Studies using ex vivo ovary cultures have shown that this compound inhibits activin A-mediated cell proliferation. medchemexpress.commdpi.comnih.govscispace.comscience.govmedchemexpress.comacs.orgresearchgate.net In one study using ex vivo ovary cultures from 4-day-old CD1 mice, treatment with 200 µM of this compound completely inhibited exogenous activin A-mediated ovarian cell proliferation, similar to the effects observed with Fst288 and inhibin A. nih.gov
Methodologies for Assessing Cellular Activity and Functional Antagonism.
Various methodologies have been employed to assess the cellular activity and functional antagonism of this compound. These methods include both in vitro and ex vivo approaches.
Cell toxicity assays, such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay, have been used to determine the cytotoxicity of this compound in cultured cells, including rat hepatocytes and Huh-7 cells. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov
To evaluate the effects on cell proliferation, techniques like bromodeoxyuridine (BrdU) incorporation have been utilized. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov This method allows for the quantification of proliferating cells by detecting incorporated BrdU into newly synthesized DNA.
Gene expression analysis, often performed using reverse transcription-polymerase chain reaction (RT-PCR), has been crucial in assessing the modulation of cell cycle- and senescence-related genes by this compound in hepatocytes. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov
Immunohistochemistry and immunocytochemistry have been used to detect specific protein markers, such as alpha-smooth muscle actin (α-SMA) and vimentin, to assess HSC activation. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov
Functional antagonism and target binding of this compound have been investigated using biophysical techniques such as the Blitz label-free assay. nih.govacs.orgresearchgate.net This assay can confirm the binding of this compound to targets like the activin A:ActRII complex and assess its ability to disrupt interactions with other proteins like ALK4-ECD-Fc in a dose-dependent manner. nih.govacs.org Competition binding assays using the Blitz system have been employed to demonstrate the selectivity of this compound for activin A over other TGFβ superfamily members like myostatin. nih.govacs.orgresearchgate.net
Ex vivo organ cultures, such as those using mouse ovaries, have been employed to study the effects of this compound on activin A-mediated cell proliferation in a more complex tissue environment. mdpi.comnih.govscispace.comscience.govacs.org
The IC50 values for the antagonism function of this compound against activin A and myostatin have been determined based on dose-response curves using software like Prism. nih.gov
Table 1: Summary of In Vitro and Ex Vivo Effects of this compound
| Cellular Process / Cell Type | Effect of Activin A | Effect of this compound | Relevant Section |
| Hepatic Stellate Cell Activation | Promotes activation | Blocks activin A-mediated activation | 5.1 |
| Hepatocyte Proliferation | Can induce growth arrest | Promotes proliferation, reverses activin A-induced growth arrest | 5.2 |
| Hepatocyte Cell Cycle Regulation | Overexpression of cell cycle inhibitors | Reverses activin A-mediated overexpression of cell cycle inhibitors (e.g., p15INK4b) | 5.2 |
| Hepatocyte Senescence Markers | Increases expression (e.g., DEC1, Glb1) | Reverses activin A-mediated increase in senescence markers | 5.2 |
| Ovarian Cell Proliferation (ex vivo) | Stimulates proliferation | Inhibits activin A-mediated proliferation | 5.3 |
Table 2: Key Methodologies Used in this compound Investigations
| Methodology | Purpose | Relevant Section(s) |
| MTT Assay | Assess cell toxicity | 5.4 |
| BrdU Incorporation | Quantify cell proliferation | 5.4 |
| RT-PCR | Analyze gene expression levels | 5.4 |
| Immunohistochemistry/Immunocytochemistry | Detect protein markers (e.g., α-SMA, vimentin) | 5.4 |
| Blitz Label-Free Assay / Competition Binding | Assess target binding and functional antagonism | 5.4 |
| Ex Vivo Organ Culture (e.g., ovary) | Study cellular effects in a tissue environment | 5.4 |
In Vivo Mechanistic Studies in Preclinical Animal Models
Analysis of Liver Regeneration Dynamics in Controlled Animal Models
The capacity of the liver to regenerate is crucial for recovery from injury. nih.govnih.gov Studies have investigated the effect of NUCC-555 on this process, particularly by antagonizing the activin A signaling pathway, which is known to be involved in the pathogenesis of liver diseases. researchgate.netnih.gov
In a key study using a partial hepatectomy model in Fisher (F)344 rats, the administration of this compound was shown to significantly promote liver regeneration. nih.gov The primary mechanism identified is the blockage of the activin A/p15INK4b signaling axis, which consequently enhances hepatocyte proliferation. nih.gov This was quantified by measuring the incorporation of bromodeoxyuridine (BrdU), a marker for proliferating cells, into hepatocyte DNA. The results demonstrated a marked increase in the number of BrdU-positive hepatocytes at specific time points post-hepatectomy in the this compound treated group compared to controls. nih.gov Specifically, antagonizing activin A signaling led to a 1.9-fold increase in BrdU-positive cells at 18 hours and a 2.3-fold increase at 24 hours post-surgery, indicating an accelerated entry of hepatocytes into the S-phase of the cell cycle. nih.gov
| Time Post-Hepatectomy | Fold Increase in BrdU+ Hepatocytes (this compound vs. Control) |
|---|---|
| 18 Hours | 1.9 |
| 24 Hours | 2.3 |
These findings suggest that by inhibiting the anti-proliferative signals of activin A, this compound facilitates a more robust and rapid regenerative response in the liver following surgical resection. researchgate.netnih.gov
Assessment of Fibrosis Progression and Underlying Cellular Mechanisms in Chronic Liver Disease Models
Chronic liver diseases often lead to fibrosis, the excessive accumulation of extracellular matrix proteins, which can culminate in cirrhosis and liver failure. nih.govmdpi.com The role of this compound in halting fibrosis has been assessed in rodent models of chronic liver disease induced by agents such as thioacetamide (B46855) or carbon tetrachloride. nih.gov
The administration of this compound in both rat and mouse models with progressing fibrosis resulted in a significant attenuation of the fibrotic process. nih.gov A notable outcome was a 7.9-fold reduction in collagen accumulation, a primary component of the fibrotic scar. nih.gov Furthermore, a decrease in serum aminotransferase activity was observed, indicating reduced liver injury. nih.gov
The underlying cellular mechanism of this compound's anti-fibrotic effect is its ability to block the activation of hepatic stellate cells (HSCs). researchgate.netmedchemexpress.com In a healthy liver, HSCs are quiescent, but upon liver injury, they become activated and transform into myofibroblast-like cells responsible for scar tissue production. nih.govnih.gov Activin A is a potent activator of HSCs. researchgate.netnih.gov By antagonizing activin A signaling, this compound prevents this activation. nih.govmedchemexpress.com This was evidenced by a reduction in the number of cells expressing alpha-smooth muscle actin (α-SMA) and vimentin, which are markers of HSC activation. nih.gov The compound effectively reverses activin A-mediated effects in hepatic cells, thereby impairing fibrosis progression. researchgate.netnih.gov
| Parameter | Observed Effect |
|---|---|
| Collagen Accumulation | 7.9-fold reduction |
| Hepatic Stellate Cell (HSC) Activation Markers (α-SMA+, Vimentin+) | Reduced |
| Serum Aminotransferase Activity | Reduced |
These studies demonstrate that this compound not only promotes regeneration but also directly counteracts the progression of fibrosis by targeting the activation of HSCs, suggesting its potential as a therapeutic agent for chronic liver diseases. researchgate.netnih.gov
Hormonal Response and Regulation Studies in Specific Animal Models (e.g., Ovariectomized Mice)
The activin signaling pathway plays a significant role in the reproductive axis, particularly in the regulation of follicle-stimulating hormone (FSH) from the pituitary gland. To investigate the in vivo hormonal effects of this compound, studies have been conducted in ovariectomized mice, a common model for mimicking the hormonal state of menopause where the lack of ovarian feedback leads to elevated FSH levels. nih.gov
In vivo testing in ovariectomized mice demonstrated that this compound caused a dose-dependent decrease in serum FSH levels. nih.gov This finding confirms that this compound can effectively antagonize activin A signaling at a systemic level, impacting the hypothalamic-pituitary-gonadal axis. The ability to modulate FSH levels highlights the compound's potential for applications in conditions characterized by dysregulated activin signaling and elevated FSH. medchemexpress.comnih.gov
Comparative Analysis of this compound Efficacy against Other Activin Modulators in Biological Systems
The efficacy and specificity of this compound have been evaluated in comparison to other known activin modulators. In an ex vivo ovary culture assay designed to measure the inhibition of activin A-stimulated cell proliferation, this compound was compared with another small molecule, NUCC-474, as well as the natural activin antagonists follistatin (Fst288) and inhibin A. nih.gov In this system, this compound completely inhibited activin A-mediated ovarian cell proliferation, an effect comparable to that of Fst288 and inhibin A. nih.gov In contrast, NUCC-474 only partially inhibited this effect. nih.gov Furthermore, NUCC-474 displayed higher cytotoxicity in cultured hepatic cells compared to this compound, making this compound the more favorable compound for in vivo studies. nih.govnih.gov
Selectivity is a crucial attribute for a therapeutic antagonist. The selectivity of this compound for activin A over other members of the TGFβ superfamily, such as myostatin (GDF8), was also assessed. nih.gov Myostatin can also signal through the activin type II receptors. nih.gov Competition binding assays revealed that this compound effectively disrupted the binding of the activin A:ActRII complex to its type I receptor, ALK4, in a dose-dependent manner. nih.gov However, at the same concentration, it showed no blocking activity towards the myostatin/ActRIIA complex binding to ALK4. nih.gov Functional cell-based assays further confirmed this selectivity, showing that the IC50 of this compound for activin A was nearly ten-fold lower than its IC50 for myostatin. nih.gov
| Comparison | Assay System | Finding | Reference |
|---|---|---|---|
| This compound vs. NUCC-474, Follistatin, Inhibin A | Ex vivo ovarian cell proliferation | This compound showed complete inhibition of activin A-mediated proliferation, similar to Follistatin and Inhibin A, and superior to NUCC-474. | nih.gov |
| This compound vs. Myostatin (GDF8) | Competition binding assay (Blitz system) | This compound blocked Activin A/ActRIIA binding to ALK4 but did not block Myostatin/ActRIIA binding to ALK4. | nih.gov |
| This compound vs. Myostatin (GDF8) | Functional cell-based luciferase assay (LβT2) | IC50 for Activin A (5.37 ± 4.01 µM) was ~10-fold lower than for Myostatin (47.92 ± 34.02 µM). | nih.gov |
These comparative analyses underscore the potency and selectivity of this compound as an activin A antagonist, distinguishing it from other molecules and supporting its development as a specific therapeutic agent. nih.gov
Advanced Analytical and Biophysical Characterization Techniques
Utilization of Label-Free Biophysical Binding Assays for Real-Time Interaction Analysis (e.g., Blitz competition binding assay)
Label-free biophysical binding assays are invaluable tools for the real-time analysis of molecular interactions without the need for chemical labels that could potentially interfere with binding events. The Blitz label-free assay, which utilizes BioLayer Interferometry (BLI) technology, is one such technique employed in the characterization of NUCC-555. BLI measures the interference pattern of white light reflected from a biosensor surface, where changes in the thickness of the molecular layer due to binding events cause shifts in the interference pattern sartorius.co.krharvard.edu. This allows for the monitoring of association and dissociation in real-time.
Further application of the Blitz competition binding assay confirmed the target binding of this compound to the activin A:ActRII complex, showing that it disrupts the binding of this complex with ALK4-ECD-Fc in a dose-dependent manner nih.govscience.govscience.gov. The assay also revealed that this compound specifically binds to activin A when compared to myostatin (GDF8), another member of the TGFβ superfamily nih.govscience.govscience.gov.
Quantitative data from these assays provided insights into the potency and selectivity of this compound. The IC₅₀ of this compound's antagonism function for activin A was determined to be 5.37 ± 4.01 µM nih.gov. In contrast, this compound showed significantly less activity against myostatin, with an IC₅₀ of 47.92 ± 34.02 µM, demonstrating its selectivity for activin A over myostatin nih.gov. At a concentration of 25 µM, this compound nearly completely antagonized the binding of the activin A/ActRIIA-ECD complex to ALK4-ECD-Fc, while showing no blocking activity towards the myostatin/ActRIIA complex binding with ALK4 at the same dose nih.gov.
These studies highlight the utility of label-free biophysical binding assays, such as the Blitz system, in providing real-time data on the binding kinetics and specificity of small molecules like this compound to their biological targets.
Table 1: Summary of this compound Binding Data from Blitz Assay
| Interaction | Assay Type | Result | IC₅₀ (µM) |
| This compound + Activin/ActRIIA complex vs. ALK4 | Blitz label-free binding | Blocked binding | Not specified |
| This compound vs. Activin A:ActRII complex | Blitz competition binding | Confirmed target binding, disrupts complex binding with ALK4-ECD-Fc | 5.37 ± 4.01 |
| This compound vs. Myostatin | Blitz competition binding | Specifically binds activin A compared to myostatin; no blocking activity | 47.92 ± 34.02 |
Application of Computational Chemistry for Predicting and Validating Molecular Interactions
Computational chemistry plays a vital role in modern drug discovery and characterization by providing in silico methods to predict and validate molecular interactions biu.ac.ilnih.govtubitak.gov.tr. Techniques such as virtual screening, molecular docking, and molecular dynamics simulations allow researchers to model the behavior of molecules and their interactions with biological targets at an atomic level biu.ac.ilchemrxiv.orgmdpi.comnih.govtubitak.gov.tr.
In the case of this compound, computational chemistry was instrumental in its initial identification. An in silico-based strategy, specifically a virtual high-throughput screening of the ZINC database, was used to identify potential small-molecule activin antagonists, leading to the identification of this compound as a lead compound nih.gov. This demonstrates the power of computational methods in the initial stages of discovering compounds with desired interaction profiles.
While the provided search results specifically mention the use of in silico screening for identifying this compound nih.gov, they also provide general context on how computational chemistry is applied to predict and validate molecular interactions. Molecular docking, for instance, is used to predict the preferred orientation and binding affinity of a ligand to a protein target mdpi.comnih.govtubitak.gov.tr. Molecular dynamics simulations can further explore the stability of the protein-ligand complex and the conformational changes that occur upon binding chemrxiv.orgmdpi.comnih.govtubitak.gov.tr. These techniques, while not explicitly detailed for post-identification characterization of this compound in the provided snippets, represent the broader suite of computational tools available for validating the molecular interactions suggested by experimental data.
The identification of a small-molecule ligand-binding groove in the interface between the two activin βA subunits was utilized for the virtual screening that led to this compound nih.gov. This underscores how structural information, often informed by or used in conjunction with computational modeling, guides the prediction of molecular interactions.
Broader Implications for Chemical Biology and Future Research Trajectories
Contribution of NUCC-555 Research to the Understanding of TGF-β Superfamily Cytokine Signaling
This compound is recognized as a selective antagonist of Activin A, a key member of the transforming growth factor-beta (TGF-β) superfamily of cytokines. Research on this compound has contributed to a deeper understanding of how small molecules can interfere with the intricate signaling cascades initiated by this superfamily. Specifically, studies have shown that this compound exerts its antagonistic activity by binding to the Activin A:ActRII complex, thereby disrupting its interaction with ALK4-ECD-Fc in a dose-dependent manner. nih.govprobechem.com This mechanism of action provides a molecular-level insight into inhibiting activin signaling.
The TGF-β superfamily plays critical roles in numerous biological processes, and their dysregulation is implicated in various disease conditions. nih.govmedchemexpress.com By demonstrating that a small molecule like this compound can selectively antagonize Activin A over other TGF-β superfamily members such as myostatin (GDF8), research has underscored the potential for developing highly specific modulators of these pathways. nih.govprobechem.com This selectivity is crucial for minimizing potential off-target effects and understanding the distinct roles of individual superfamily members in complex biological systems. Studies investigating this compound's effects in blocking liver fibrosis progression have provided clear evidence that antagonizing activin A signaling in hepatic stellate cells (HSCs) and hepatocytes can influence liver regeneration and impair fibrosis. researchgate.netnih.gov Furthermore, research suggests that this compound could potentially block a pathway where activin A activates Kupffer cells to secrete TNF-α and TGF-β1, which in turn activates HSCs. researchgate.netnih.gov
Advancements in Small Molecule Antagonist Design and Development as Chemical Probes
The identification and characterization of this compound represent an advancement in the design and development of small molecule antagonists that can serve as valuable chemical probes. Small molecules offer distinct advantages as therapeutics and research tools, including the ability to be administered orally and to penetrate cell membranes to reach intracellular targets. astrazeneca.com The development of this compound, a first-in-class small molecule antagonist of activin binding to ALK4, exemplifies a new approach to inhibiting the activity of TGF-β receptor superfamily members. nih.govnih.govmedkoo.com
This compound's ability to selectively bind to Activin A and disrupt its interaction with receptors highlights the potential for designing small molecules that can precisely modulate protein-protein interactions or ligand-receptor binding events within the TGF-β signaling network. nih.govprobechem.com This research contributes to the broader effort in chemical biology to create highly specific small molecule tools that can dissect complex biological pathways and validate potential therapeutic targets. The detailed analysis of this compound's binding to the activin A binding pocket, interacting with specific residues like Trp25, Trp28, Phe55, Tyr93, Lys103, and Asn107, provides valuable structural insights for future rational design efforts of similar antagonists. medchemexpress.commedchemexpress.com
Methodological Innovations in High-Throughput Screening and Mechanistic Analysis
The discovery of this compound was facilitated by methodological innovations in high-throughput screening (HTS) and subsequent mechanistic analysis. A virtual high-throughput in silico screening of a large compound database was employed to identify potential hits targeting a small-molecule ligand-binding groove identified in the interface between the two activin βA subunits. nih.govnih.govacs.org This in silico approach allowed for the rapid assessment of a vast number of compounds, leading to the identification of lead candidates like this compound. nih.govnih.govresearchgate.net
Following the initial screening, a comprehensive mechanistic analysis was crucial to validate the activity and specificity of this compound. This involved using well-established in vitro assays, such as the FSHβ transcription assay and HepG2 cell apoptosis assay, as well as ex vivo ovary cultures to assess inhibition of activin A-mediated cell proliferation. nih.govnih.gov Furthermore, in vivo testing in ovariectomized mice demonstrated this compound's dose-dependent effect on decreasing FSH levels. nih.govnih.govresearchgate.net Techniques like the Blitz competition binding assay were employed to confirm target binding and the mechanism of disrupting the activin A:ActRII complex's binding with ALK4. nih.govnih.gov The combination of virtual screening, diverse biological assays, and detailed binding studies represents a powerful workflow for identifying and validating small molecule modulators of complex signaling systems. This integrated approach contributes to the broader advancements in HTS and mechanistic analysis pipelines used in chemical biology and drug discovery. researchgate.netresearchgate.netljmu.ac.uk
Exploration of Environmental Fate and Transport Mechanisms for Structurally Related Chemical Entities in Academic Research
While research specifically on the environmental fate and transport of this compound is not detailed in the provided context, studies on structurally related chemical entities, particularly pharmaceuticals and small organic molecules, in academic research provide a framework for understanding potential environmental behavior. Academic research explores the environmental fate and transport mechanisms of chemicals through various approaches, including the use of multimedia fate models. diva-portal.orgacs.org These models can be applied to assess the likely environmental fate of emerging chemicals, even when knowledge is limited, and help direct further research. diva-portal.org
Key physicochemical properties such as solubility, vapor pressure, and partition coefficients (e.g., logP, Kd) are critical in predicting how chemicals will partition between different environmental compartments like air, water, soil, and sediment. nih.gov Studies on heterocyclic pharmaceuticals, which constitute a large percentage of new medications and often contain heteroatoms like nitrogen, oxygen, and sulfur (present in this compound's structure), highlight their potential as emerging contaminants due to their persistence and mobility in the environment. mdpi.com Research examines how these compounds enter the environment through pathways like wastewater discharge and agricultural runoff and undergo processes such as biodegradation, photolysis, and sorption. mdpi.com Understanding these mechanisms for structurally related molecules informs the broader academic effort to assess the potential environmental impact of new chemical entities developed in research. The development of frameworks to integrate chemical structure and high-throughput screening results to improve toxicity predictions also implicitly considers potential environmental interactions and fate. ljmu.ac.uk
Future Avenues in Targeted Small Molecule Research for Modulating Complex Biological Systems
The insights gained from research on this compound and similar small molecule antagonists point towards promising future avenues in targeted small molecule research for modulating complex biological systems. The success in identifying a selective antagonist for a specific member of the TGF-β superfamily suggests that small molecules can be designed to target individual components within highly interconnected signaling networks with a high degree of precision. This is particularly relevant for addressing diseases driven by the dysregulation of specific cytokines or receptor interactions.
Future research will likely focus on leveraging advanced computational methods, such as artificial intelligence and machine learning, to improve the prediction of drug-target interactions and optimize the design of small molecules with desired specificity and pharmacokinetic properties. astrazeneca.commdpi.comresearchgate.netsynergbiopharma.com The development of small molecules capable of modulating previously "undruggable" targets, including those involved in complex protein-protein interactions or RNA-mediated processes, represents a significant frontier. astrazeneca.comsynergbiopharma.comalacrita.com Furthermore, integrating knowledge from diverse research areas, including structural biology, assay development, and in silico modeling, will be crucial for accelerating the discovery and development of targeted small molecules. The continued exploration of natural products and the development of innovative delivery systems, such as nanoparticles, may also play a role in enhancing the efficacy and targeting of small molecule modulators. astrazeneca.commdpi.comalacrita.com The work on this compound serves as a foundational example, demonstrating the feasibility and potential of developing targeted small molecules to dissect and modulate complex biological pathways for both research and potential therapeutic applications.
Q & A
Q. What is the molecular mechanism by which NUCC-555 antagonizes activin signaling?
this compound selectively inhibits activin A signaling by competitively binding to the activin/ActRIIA complex, thereby blocking its interaction with the type I receptor ALK3. This was validated using biophysical techniques like bio-layer interferometry (BLI), which demonstrated that increasing concentrations of this compound reduced activin A binding to ALK4-ECD-Fc with an IC50 of ~1.6 µM . Structural analysis revealed that this compound interacts with residues in the ligand-binding pocket of activin A (e.g., Trp25, Lys103, Asn107) via hydrogen bonds and π-π interactions, which are critical for its selectivity .
Q. How was this compound identified as a candidate activin antagonist?
this compound was discovered through a three-tier virtual high-throughput screening (vHTS) strategy targeting a unique binding pocket at the interface of activin A’s βA-subunit monomers. Subsequent in vitro toxicity and functional assays in LβT2 cells (stably expressing FSHβ-luciferase) confirmed its low micromolar IC50 (5.37 ± 4.01 µM for activin A) and minimal cytotoxicity. This compound was further prioritized over analogs like NUCC-474 due to its superior in vivo efficacy in reducing FSH levels in ovariectomized mice .
Q. What experimental models were used to validate this compound’s activity?
Key models included:
- LβT2 cell luciferase assays : To measure inhibition of activin A- and myostatin-induced FSHβ promoter activity.
- Ex vivo ovarian explants : To assess suppression of activin-dependent cell proliferation.
- In vivo ovariectomized mouse models : To evaluate dose-dependent reduction in serum FSH levels (e.g., 25 µM this compound reduced FSH by >60%) .
Advanced Research Questions
Q. How does this compound exhibit selectivity for activin A over myostatin despite structural similarities?
While activin A and myostatin (GDF8) share ALK4 signaling pathways, this compound’s selectivity arises from distinct residue interactions in their ligand-binding pockets. In activin A, this compound forms hydrogen bonds with Lys103 and Asn107 and a π-π interaction with Trp35. In contrast, myostatin’s binding pocket lacks these residues, resulting in weaker hydrophobic interactions (e.g., with Pro56 and Ile98) and a 10-fold higher IC50 (47.92 ± 34.02 µM) . BLI assays confirmed that 25 µM this compound completely blocked activin A/ALK4 binding but showed no inhibition of myostatin/ALK4 interactions .
Q. What methodological challenges arise in quantifying this compound’s antagonistic activity, and how were they addressed?
- Data variability : The broad standard deviations in IC50 values (e.g., 5.37 ± 4.01 µM for activin A) reflect biological variability in cell-based assays. Triplicate technical replicates and three independent experiments were performed to ensure statistical rigor .
- Ligand-receptor complex stability : BLI assays required precise optimization of protein concentrations (1.6 µM activin A/ActRIIA) and sensor types (ProA dip-and-read biosensors) to maintain binding signal integrity .
Q. How do structural modifications of this compound analogs impact activin antagonism?
Of 14 commercially available analogs tested, only two retained low toxicity and bioactivity similar to this compound. Substitutions altering hydrogen-bonding groups (e.g., replacing the carboxylate moiety) reduced potency, highlighting the necessity of specific interactions with activin A’s binding pocket residues .
Data Contradictions and Analytical Considerations
Q. Why do in vitro and in vivo IC50 values for this compound differ?
In vitro assays (e.g., LβT2 cells) reported an IC50 of ~5 µM, while in vivo efficacy in mice required higher doses (25 µM). This discrepancy may stem from:
Q. How reliable are computational docking results for predicting this compound’s binding mode?
Docking studies accurately predicted key interactions (e.g., with Trp25, Lys103) but underestimated the role of solvent accessibility in the activin A pocket. Experimental validation via BLI and mutagenesis (e.g., Trp25Ala mutants) was critical to confirm binding hypotheses .
Methodological Recommendations
Q. What techniques are optimal for studying this compound’s receptor-ligand interactions?
Q. How can researchers ensure reproducibility in this compound studies?
- Standardize protein batches : Use consistent sources for activin A and ALK4-ECD-Fc to minimize variability.
- Validate analogs : Cross-test commercial analogs for batch-to-batch consistency in solubility and toxicity .
Tables of Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
